molecular formula C19H20N4O4 B13809140 2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone CAS No. 22612-82-4

2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone

Cat. No.: B13809140
CAS No.: 22612-82-4
M. Wt: 368.4 g/mol
InChI Key: IHRPWSXWLYWEMJ-LVZFUZTISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone typically involves the reaction of 2-Phenylcycloheptanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst . The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative.

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted hydrazones, ketones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone involves its reactivity with carbonyl compounds. The hydrazone group forms a stable derivative with aldehydes and ketones, which can be detected and quantified using various analytical techniques. This reaction is particularly useful in distinguishing carbonyl compounds from other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for the formation of stable hydrazone derivatives with a wide range of carbonyl compounds. This stability and reactivity make it particularly valuable in analytical and synthetic applications .

Properties

CAS No.

22612-82-4

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

2,4-dinitro-N-[(E)-(2-phenylcycloheptylidene)amino]aniline

InChI

InChI=1S/C19H20N4O4/c24-22(25)15-11-12-18(19(13-15)23(26)27)21-20-17-10-6-2-5-9-16(17)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,16,21H,2,5-6,9-10H2/b20-17+

InChI Key

IHRPWSXWLYWEMJ-LVZFUZTISA-N

Isomeric SMILES

C1CCC(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CC1)C3=CC=CC=C3

Canonical SMILES

C1CCC(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1)C3=CC=CC=C3

Origin of Product

United States

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